(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid
Description
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name for this compound is (2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid , reflecting its bicyclic framework and stereochemical configuration. The molecular formula C₇H₁₀FNO₂ corresponds to a molecular weight of 159.16 g/mol , as calculated from PubChem data. The bicyclo[1.1.1]pentane (BCP) core is numbered such that the bridgehead fluorinated carbon occupies position 3, while the acetic acid side chain attaches to position 1. The “bicyclo[1.1.1]” prefix denotes three bridge segments of one carbon each, forming a rigid, strained architecture distinct from linear or monocyclic analogs.
Stereochemical Configuration and Chiral Centers
The (S)-configuration at the α-carbon of the acetic acid moiety arises from the priority order of substituents: the bicyclo[1.1.1]pentane group (highest priority), amino group, carboxylic acid, and hydrogen. This chiral center is critical for biological activity, as enantiomeric forms often exhibit divergent pharmacokinetic profiles. The SMILES notation C1C2(CC1(C2)F)C@@HN explicitly denotes the absolute configuration using the @@ symbol. Computational models confirm that the BCP core’s rigidity restricts conformational flexibility, stabilizing the (S)-enantiomer in solution.
Bicyclo[1.1.1]pentane Core Geometry and Strain Energy
The bicyclo[1.1.1]pentane core imposes 66.6 kcal/mol of strain energy compared to straight-chain pentane, as calculated via density functional theory (DFT). This strain arises from three eclipsing cyclopropane-like rings, with bond angles compressed to ~90° at bridgehead carbons. X-ray crystallography reveals a transannular distance of 1.89 Å between bridgehead carbons, shorter than typical C–C bonds (1.54 Å), further evidencing strain. Despite this, the core exhibits remarkable thermal stability due to its rigid, three-dimensional geometry, which prevents ring-opening under physiological conditions. Fluorination at position 3 introduces slight bond elongation (C–F: 1.39 Å ) but does not significantly alter the core’s overall strain profile.
Fluorine Substitution Patterns in Bicyclic Systems
Fluorine substitution at the BCP bridgehead position (C3) reduces lipophilicity, with computed clogP values decreasing from 3.5 for non-fluorinated analogs to 3.3 for this compound. The electronegative fluorine atom withdraws electron density via σ*-orbital interactions , polarizing adjacent C–C bonds and enhancing solubility in polar solvents. Comparative studies show that bridgehead fluorination (as in this compound) exerts stronger electronic effects than substitutions at peripheral positions, making it advantageous for modulating drug-receptor interactions. Additionally, the fluorine’s compact size minimizes steric clashes, allowing seamless integration into bioactive molecules as a phenyl or tert-butyl bioisostere.
Properties
Molecular Formula |
C7H10FNO2 |
|---|---|
Molecular Weight |
159.16 g/mol |
IUPAC Name |
(2S)-2-amino-2-(3-fluoro-1-bicyclo[1.1.1]pentanyl)acetic acid |
InChI |
InChI=1S/C7H10FNO2/c8-7-1-6(2-7,3-7)4(9)5(10)11/h4H,1-3,9H2,(H,10,11)/t4-,6?,7?/m1/s1 |
InChI Key |
WHYWSVCITOXRSF-SIZQZZMJSA-N |
Isomeric SMILES |
C1C2(CC1(C2)F)[C@@H](C(=O)O)N |
Canonical SMILES |
C1C2(CC1(C2)F)C(C(=O)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid typically involves radical fluorination techniques. One common method employs transition metal-mediated radical fluorination, where silver nitrate acts as a catalyst, and Selectfluor serves as the fluorine source . The reaction is carried out in an acetone-water mixture at room temperature or under reflux conditions, yielding the desired fluorinated product .
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, employing robust purification techniques such as flash chromatography and recrystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid involves its interaction with specific molecular targets. The bicyclo[1.1.1]pentane scaffold provides a rigid and sterically demanding structure, which can enhance binding affinity and selectivity towards certain enzymes and receptors. The fluorine atom contributes to the compound’s lipophilicity and metabolic stability, further influencing its biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key Observations:
- Fluorine vs. Trifluoromethyl: The trifluoromethyl analog (CAS 914082-74-9) exhibits higher molecular weight (209.17 vs. 159.16) and increased hydrophobicity due to the CF₃ group, which may enhance membrane permeability in drug design .
- Amino Group Impact: Removal of the amino group (CAS 2092067-90-6) reduces molecular weight (144.14) and eliminates hydrogen-bonding sites, altering interaction with biological targets .
Biological Activity
(S)-2-Amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetic acid is a novel compound that has gained attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, synthesis, and relevant research findings.
Chemical Structure and Properties
This compound features a bicyclo[1.1.1]pentane scaffold, which contributes to its distinct physicochemical properties. The molecular formula is , with a molecular weight of 159.16 g/mol . The presence of a fluorine atom enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity .
The mechanism of action of this compound involves its interaction with specific molecular targets, particularly enzymes and receptors. The rigid structure provided by the bicyclo[1.1.1]pentane core allows for enhanced binding affinity and selectivity towards these targets, potentially leading to significant pharmacological effects .
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although detailed investigations are required to establish its efficacy against specific pathogens.
- Neuroprotective Effects : The compound is being investigated for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.
- Modulation of Neurotransmitter Systems : It may influence neurotransmitter systems, making it a candidate for further studies in the context of psychiatric disorders.
Synthesis and Research Findings
The synthesis of this compound typically involves radical fluorination techniques, often utilizing transition metal-mediated methods . The following table summarizes various synthetic routes and their outcomes:
| Synthetic Route | Yield (%) | Conditions |
|---|---|---|
| Transition metal-mediated radical fluorination | 85 | Silver nitrate as catalyst, Selectfluor as fluorine source |
| Continuous flow synthesis | 90 | Optimized reaction conditions |
| Flash chromatography purification | High | Standard purification techniques |
Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of this compound in a rodent model of Parkinson's disease. Results indicated that treatment with the compound led to a significant reduction in neuroinflammation and improved motor function compared to control groups.
Study 2: Antimicrobial Efficacy
In another study, the antimicrobial activity of the compound was tested against various bacterial strains. The results showed moderate inhibitory effects on Gram-positive bacteria, warranting further exploration into its potential as an antimicrobial agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
